Kisspeptin 234
Description
Historical Context of the Endogenous Kisspeptin (B8261505) System Discovery and Significance
The journey to understanding the pivotal role of kisspeptin in reproduction began with its initial discovery in 1996 as a metastasis suppressor in melanoma cells, hence its original name, metastin. e-enm.org However, the profound significance of the kisspeptin system in reproductive physiology was dramatically unveiled in 2003. oup.com Two independent research groups discovered that individuals with inactivating mutations in the KISS1R gene exhibited a condition known as idiopathic hypogonadotropic hypogonadism (iHH), characterized by a failure to undergo puberty and subsequent infertility. frontiersin.org This seminal finding established the kisspeptin/KISS1R signaling pathway as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. oup.comfrontiersin.org
Kisspeptins, products of the KISS1 gene, are a family of peptide hormones that act directly on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. frontiersin.org This stimulation triggers the release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. frontiersin.org These gonadotropins are essential for proper gonadal function, including steroidogenesis and gametogenesis. The discovery of this system provided a new layer of understanding of the neuroendocrine control of reproduction, highlighting kisspeptin as a critical upstream regulator of the HPG axis. frontiersin.orgthieme-connect.com
Genesis of Synthetic Kisspeptin Analogs: Rationale for Antagonist Development
The recognition of kisspeptin's central role in reproduction spurred the development of synthetic analogs to modulate the KISS1R. While agonist analogs were developed to mimic and enhance the effects of endogenous kisspeptins, the creation of antagonists was equally crucial for several reasons. mdpi.comanr.fr
The primary rationale for developing kisspeptin antagonists was to create pharmacological tools to probe the physiological and pathophysiological roles of the endogenous kisspeptin system. apexbt.com By selectively blocking KISS1R, researchers could investigate the consequences of a temporary and reversible silencing of kisspeptin signaling in various physiological states. This approach is fundamental to understanding the precise roles of the kisspeptin system in processes such as pubertal timing, the pulsatile release of GnRH, and the feedback mechanisms of sex steroids. apexbt.comthieme-connect.com
Furthermore, the development of potent and specific antagonists held therapeutic potential for conditions characterized by excessive kisspeptin signaling. apexbt.comnih.gov These include central precocious puberty, where the HPG axis activates prematurely, and hormone-dependent diseases such as endometriosis and certain cancers. apexbt.comup.ac.za Therefore, the quest for effective KISS1R antagonists was driven by both fundamental research needs and the prospect of novel therapeutic interventions. up.ac.za
Identification and Initial Characterization of Kisspeptin 234 as a Research Tool
This compound was identified as the first potent and effective antagonist of the kisspeptin receptor. sigmaaldrich.com It is a 10-amino acid peptide derived from the endogenous ligand kisspeptin-10 (B1632629) through specific amino acid substitutions. sigmaaldrich.commdpi.com These modifications confer its antagonist properties, allowing it to bind to the KISS1R without activating it, thereby competitively inhibiting the binding and action of endogenous kisspeptins. sigmaaldrich.com
Initial characterization studies demonstrated that this compound effectively blocks kisspeptin-10-induced signaling pathways, such as inositol (B14025) phosphate (B84403) production, with a notable inhibitory concentration (IC50) of 7 nM. tocris.comapexbt.com In vivo studies further validated its antagonistic properties. For instance, this compound was shown to inhibit the firing of GnRH neurons that is normally stimulated by kisspeptin-10. nih.gov
Subsequent research across various animal models has solidified the role of this compound as a valuable research tool. It has been used to demonstrate the critical role of kisspeptin signaling in the onset of puberty by showing that its administration can delay pubertal timing in female rats. mdpi.com In rhesus monkeys, it was found to suppress the pulsatile release of GnRH. nih.gov Moreover, this compound has been employed to investigate the role of kisspeptin in other physiological processes, including the regulation of proopiomelanocortin (POMC) neurons involved in energy homeostasis and the modulation of sperm function. jneurosci.orgresearchgate.net
The development of this compound provided researchers with a much-needed pharmacological tool to dissect the intricate functions of the kisspeptin system. Its use has been instrumental in advancing our understanding of reproductive neuroendocrinology and has opened avenues for exploring the broader physiological roles of this critical signaling pathway.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C63H78N18O13 | sigmaaldrich.com |
| Molecular Weight | 1295.42 g/mol | tocris.com |
| Amino Acid Sequence | Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH2 | tocris.com |
| Activity | KISS1R (GPR54) Antagonist | sigmaaldrich.comtocris.com |
| IC50 | 7 nM (for inhibition of kisspeptin-10 stimulated inositol phosphate) | tocris.comapexbt.com |
| Appearance | Colorless to white film | sigmaaldrich.com |
| Solubility | Soluble in water to 1 mg/ml | tocris.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69)/t34-,44+,45+,46+,47-,48+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKBWSKNCAQJQ-JYYYXURSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H78N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Pharmacological Characterization of Kisspeptin 234
Structural Design and Modifications for Receptor Antagonism
The development of Kisspeptin (B8261505) 234 was a result of systematic modifications to the endogenous kisspeptin-10 (B1632629) (KP-10) sequence to convert it from an agonist to an antagonist. nih.govnih.gov
Kisspeptin-10 is the shortest endogenous fragment of the full-length kisspeptin-54 peptide that retains the ability to bind and activate KISS1R. nih.gov Researchers used KP-10 as the foundational structure for creating an antagonist. nih.gov Initial studies involving the truncation of the N-terminal five amino acids of KP-10 led to a reduction in agonist activity and the emergence of partial antagonistic properties. nih.gov This indicated that while the C-terminus is critical for receptor binding, the N-terminus is important for receptor activation. researchgate.net This foundational work guided the subsequent amino acid substitutions within the full decapeptide sequence to achieve potent antagonism. nih.gov
The transformation of KP-10 into the potent antagonist Kisspeptin 234 involved specific, strategic amino acid substitutions and terminal modifications. researchgate.netmdpi.com The key modifications that confer its antagonist activity are the substitution of Tyrosine at position 1 with D-Alanine (D-Ala), Serine at position 5 with Glycine (Gly), and Leucine at position 8 with D-Tryptophan (D-Trp). researchgate.netmdpi.com
The introduction of D-amino acids, such as D-Ala and D-Trp, is a critical strategy in peptide drug design to enhance stability and alter biological activity. karger.com The substitution of Leu⁸ with D-Trp was found to be a crucial change that produced a promising antagonist. nih.govup.ac.za The further substitution of Ser⁵ with the achiral amino acid Glycine provides greater flexibility to the peptide backbone, which can help to accommodate the steric hindrance from other bulky substitutions like D-Trp. researchgate.net The replacement of Tyr¹ with D-Ala was a final key modification that enhanced the antagonistic properties, leading to the development of this compound. nih.govup.ac.za
Additionally, this compound features an N-terminal acetylation and a C-terminal amidation. iscabiochemicals.com These terminal modifications are common strategies to protect the peptide from degradation by exopeptidases, thereby increasing its stability. up.ac.za
The consensus sequence for antagonism was identified as X¹-X²-X³-N-G-F-G-X⁸-R-F-NH₂, where specific substitutions at positions X¹, X², X³, and X⁸ confer the antagonistic properties. researchgate.net Structure-activity relationship studies have highlighted that residues Asn², Trp³, Phe⁶, Arg⁹, and Phe¹⁰ are essential for receptor binding, while Tyr¹, Ser⁵, and Leu⁸ are involved in receptor activation. journalononcology.orgresearchgate.net
Structure of this compound: Ac-(D)Ala-Asn-Trp-Asn-Gly-Phe-Gly-(D)Trp-Arg-Phe-NH₂ iscabiochemicals.com
Derivation as a Kisspeptin-10 Analog
Receptor Binding Affinity and Selectivity Profile
This compound exerts its antagonistic effects by binding to the kisspeptin receptor, thereby blocking the action of endogenous kisspeptins.
This compound is a competitive antagonist, meaning it binds to the same site on KISS1R as the endogenous ligands but fails to activate the receptor. researchgate.net Binding assays have demonstrated that this compound has a high affinity for the human KISS1R. nih.gov For instance, in competition with ¹²⁵I-kisspeptin-10, this compound exhibited a binding affinity (EC₅₀) of 2.7 nM. researchgate.netjneurosci.org This high affinity allows it to effectively compete with and displace endogenous kisspeptins, thus inhibiting their signaling. The interaction of this compound with KISS1R has been shown to block the downstream signaling cascade, including the Gq/11-phospholipase C pathway that leads to intracellular calcium mobilization. nih.govjournalononcology.org
The endogenous ligands for KISS1R include kisspeptin-54 (KP-54), KP-14, KP-13, and KP-10, all of which are derived from the same precursor protein. mdpi.com Despite their differences in length, these endogenous peptides exhibit similar high affinity and efficacy at the kisspeptin receptor. mdpi.com this compound was designed to have a binding affinity comparable to that of the most potent endogenous fragment, KP-10. researchgate.netjneurosci.org While it binds with high affinity, its key difference lies in its inability to activate the receptor, a direct result of the structural modifications discussed previously. nih.gov This allows this compound to act as a pure antagonist, blocking the receptor without eliciting any of the downstream effects associated with endogenous kisspeptin binding.
Interaction with the Kisspeptin Receptor (KISS1R/GPR54)
In Vitro Pharmacological Efficacy and Potency
The antagonistic properties of this compound have been extensively characterized through various in vitro assays. These studies have confirmed its potency and efficacy in blocking KISS1R-mediated signaling pathways.
In Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R, this compound was shown to be a potent inhibitor of kisspeptin-10-stimulated inositol (B14025) phosphate (B84403) (IP) production, with a reported IC₅₀ value of 7 nM. iscabiochemicals.com This demonstrates its ability to effectively block the intracellular signaling cascade initiated by agonist binding. nih.govcaymanchem.com In these assays, this compound by itself did not stimulate IP production, confirming its status as a neutral antagonist. nih.govjneurosci.org
Furthermore, electrophysiological studies using brain slices from mice have shown that this compound can block the excitatory effects of kisspeptin-10 on gonadotropin-releasing hormone (GnRH) neurons. nih.govjneurosci.org Pretreatment with this compound was able to prevent the increase in GnRH neuron firing activity that is typically induced by kisspeptin-10. nih.govjneurosci.org This antagonistic effect was observed even when this compound was used at the same concentration as the agonist, highlighting its potency. jneurosci.org
However, it is important to note that some studies have reported a lack of antagonistic effect of this compound in certain in vitro and in vivo models, such as in studies involving female dogs, where it did not prevent the KP-10 induced luteinizing hormone (LH) response. nih.gov These discrepancies may be due to species-specific differences in receptor binding or other experimental variables.
Table of In Vitro Efficacy Data for this compound
| Assay | Cell/Tissue Type | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Inositol Phosphate (IP) Production | CHO cells expressing human KISS1R | Inhibition of kisspeptin-10-stimulated IP production | IC₅₀ = 7 nM | iscabiochemicals.com |
| Receptor Binding | CHO cells expressing human KISS1R | Competition with ¹²⁵I-kisspeptin-10 | EC₅₀ = 2.7 nM | researchgate.netjneurosci.org |
| Electrophysiology | Mouse GnRH neurons in brain slices | Inhibition of kisspeptin-10-induced neuron firing | Effective blockade at 1 nM, 10 nM, and 100 nM | nih.govjneurosci.org |
| Calcium Mobilization | CHEM1 cells | Inhibition of kisspeptin-10-induced Ca²⁺ response | No antagonistic effect observed | nih.gov |
Inhibition of Inositol Phosphate Production in Recombinant Cell Systems
A primary mechanism of KISS1R activation by its endogenous ligand, kisspeptin, involves the Gq/11 protein signaling cascade, which stimulates phospholipase C (PLC). nih.govnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular inositol phosphates is a key indicator of receptor activation.
This compound has been demonstrated to be a potent inhibitor of kisspeptin-stimulated inositol phosphate (IP) production in various recombinant cell systems. researchgate.netrndsystems.com In studies using Chinese Hamster Ovarian (CHO) cells stably expressing the human kisspeptin receptor (KISS1R), this compound effectively blocked the increase in IP levels induced by the agonist kisspeptin-10. iscabiochemicals.comnih.gov Research has consistently reported a strong inhibitory effect, with one study noting a 93% inhibition of kisspeptin-10-induced IP production. nih.gov The potency of this inhibition is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50). tocris.comrndsystems.comcaymanchem.comapexbt.com
| Parameter | Cell System | Agonist | Value | Reference(s) |
| IC50 | CHO cells expressing human KISS1R | Kisspeptin-10 | 7 nM | iscabiochemicals.comtocris.comrndsystems.comcaymanchem.comapexbt.com |
| Binding Affinity (Ki) | CHO-K1 cells expressing Kiss1R | Kisspeptin-10 | 2.7 nM | nih.gov |
Modulation of Intracellular Calcium Signaling
The stimulation of the PLC pathway by kisspeptin binding to KISS1R also results in the mobilization of intracellular calcium ([Ca2+]i) from endoplasmic reticulum stores, triggered by IP3. mdpi.comnih.gov This transient increase in cytosolic calcium is a critical downstream signaling event that mediates many of the neuropeptide's physiological effects.
As an antagonist, this compound is expected to block this calcium mobilization. Studies using immortalized hypothalamic cells (rHypoE-8) have confirmed this, demonstrating that this compound inhibits the intracellular calcium responses evoked by kisspeptin-10. nih.govtandfonline.com In these experiments, while kisspeptin-10 application led to a significant rise in [Ca2+]i, pretreatment with this compound prevented this effect. nih.govtandfonline.com
However, it is noteworthy that some studies have reported conflicting results. One experiment using CHEM1 cells stably expressing human KISS1R found that this compound did not prevent or reduce the calcium response induced by kisspeptin-10. nih.gov The authors of that study suggested that differences in peptide batches might explain the discrepancy between their findings and other reports. nih.gov
Effects on GnRH Neuron Firing Activity in Isolated Preparations
Kisspeptin is recognized as one of the most potent activators of gonadotropin-releasing hormone (GnRH) neurons, which are the final common pathway for central control of reproduction. nih.govphysiology.org Kisspeptin directly depolarizes GnRH neurons, leading to an increased rate of action potential firing and subsequent GnRH release. e-enm.orgpnas.org
In isolated preparations, such as brain slices from transgenic mice where GnRH neurons can be identified, this compound has been shown to effectively antagonize the excitatory effects of kisspeptin. caymanchem.comnih.gov While this compound alone does not alter the basal firing rate of GnRH neurons, it significantly inhibits the marked increase in firing activity that is normally induced by kisspeptin-10. apexbt.comnih.gov This inhibitory action has been observed across a range of nanomolar concentrations. apexbt.comnih.gov
| Preparation | Kisspeptin-10 Effect | This compound (Alone) Effect | This compound + Kisspeptin-10 Effect | Reference(s) |
| Isolated GnRH Neurons (Mouse Brain Slice) | Markedly increased firing activity | No significant effect on basal firing rate | Significant reduction of kisspeptin-10-induced firing | caymanchem.comapexbt.comnih.govnih.gov |
Mechanistic Insights into Kisspeptin Receptor Antagonism
Competitive Inhibition Dynamics
This compound functions as a competitive antagonist at the KISS1R. sigmaaldrich.comsigmaaldrich.com This means it binds to the same site on the receptor as the endogenous agonist, kisspeptin-10, but fails to activate the receptor. sigmaaldrich.comsigmaaldrich.com By occupying the binding site, it prevents the agonist from binding and initiating the intracellular signaling cascade.
The antagonist properties of this compound were engineered through specific amino acid substitutions to the kisspeptin-10 sequence. mdpi.comnih.govoup.com Key modifications include the substitution of Tyrosine at position 1 with D-Alanine, Serine at position 5 with Glycine, and Leucine at position 8 with D-Tryptophan. mdpi.comnih.gov These alterations are critical for conferring the antagonist activity, while other residues, such as Asparagine-2, Tryptophan-3, Phenylalanine-6, Arginine-9, and Phenylalanine-10, are considered essential for receptor binding. journalononcology.org
Receptor Conformation and Signaling Pathway Modulation
Like other G-protein-coupled receptors, the KISS1R is thought to exist in multiple conformational states. The binding of an agonist, such as kisspeptin-10, stabilizes an active conformation that allows for the coupling and activation of the Gq/11 protein. oup.com This conformational shift is essential for initiating downstream signaling, including the production of inositol phosphates and the mobilization of calcium. frontiersin.org
As a competitive antagonist, this compound binds to the receptor but does not induce or stabilize the active conformational state required for G-protein activation. nih.gov By preventing this crucial agonist-induced conformational change, it effectively blocks the entire downstream signaling pathway. This blockade is evident in its ability to inhibit IP production, intracellular calcium transients, and GnRH neuron firing, all of which are consequences of agonist-mediated KISS1R activation. caymanchem.comnih.govnih.gov
Investigative Applications of Kisspeptin 234 in Neuroendocrinology
Elucidation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The HPG axis is a cornerstone of reproductive function, governed by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govkcl.ac.uk This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govtandfonline.com The kisspeptin (B8261505) system is a key regulator of this cascade. nih.govfrontiersin.org The use of Kisspeptin 234 has been pivotal in confirming the obligatory role of endogenous kisspeptin signaling in maintaining the normal activity of the HPG axis. nih.govplos.org
Modulation of Gonadotropin-Releasing Hormone (GnRH) Secretion Dynamics
This compound exerts a significant influence on the secretion of GnRH, the master regulator of the HPG axis. researchgate.net Its antagonistic properties allow researchers to probe the necessity of kisspeptin signaling for normal GnRH release patterns.
Research in various animal models has demonstrated that this compound can effectively inhibit the pulsatile release of GnRH. In pubertal female rhesus monkeys, direct administration of this compound to the stalk-median eminence region, where GnRH is released into the portal blood system, led to a prompt and consistent suppression of GnRH pulses. researchgate.netnih.gov This finding provides direct evidence that ongoing kisspeptin signaling within the hypothalamus is a fundamental requirement for the generation of pulsatile GnRH secretion. nih.govresearchgate.net Studies in ovariectomized ewes have also shown that this compound reduces the frequency and amplitude of LH pulses, which are a direct reflection of pulsatile GnRH release. nih.govresearchgate.net
Kisspeptin directly activates GnRH neurons, leading to increased firing activity and subsequent hormone release. nih.govcabidigitallibrary.org this compound has been shown to be a potent antagonist of this action. In vitro studies using brain slices from mice have demonstrated that this compound effectively blocks the increase in GnRH neuron firing activity that is normally induced by kisspeptin-10 (B1632629). nih.govresearchgate.netresearchgate.net This inhibitory effect was observed across a range of concentrations, highlighting the specificity of this compound for the GPR54 receptor on GnRH neurons. researchgate.netapexbt.com The ability of this compound to prevent kisspeptin-induced activation of GnRH neurons underscores its utility as a research tool to isolate and study the direct effects of kisspeptin on these critical regulatory cells. researchgate.netresearchgate.net
Inhibition of Pulsatile GnRH Release
Impact on Luteinizing Hormone (LH) Secretion
The effects of this compound on GnRH secretion are mirrored by its impact on the downstream secretion of LH from the pituitary gland.
While this compound does not typically alter basal LH levels in intact, healthy animals, it has a significant effect in physiological states characterized by heightened GnRH/LH pulsatility. nih.govresearchgate.netplos.org For instance, in castrated male rats and mice, the removal of gonadal steroid negative feedback leads to a significant rise in LH levels. nih.govtandfonline.com Administration of this compound has been shown to attenuate this post-castration rise in LH, suggesting that the increased GnRH secretion in this state is dependent on endogenous kisspeptin signaling. nih.govtandfonline.comnih.gov Similarly, in ovariectomized ewes, this compound reduces the elevated LH pulse frequency and amplitude. nih.govplos.org
| Animal Model | Physiological State | Effect of this compound on LH | Reference |
|---|---|---|---|
| Male Rats | Castrated | Significantly inhibited the post-castration rise in LH secretion. | nih.govcabidigitallibrary.orgjneurosci.org |
| Male Mice | Castrated | Inhibited the elevated LH levels compared to vehicle-treated castrated males. | nih.govjneurosci.org |
| Ovariectomized Ewes | - | Reduced LH pulse frequency and amplitude. | nih.govplos.org |
One of the most robust and widely documented effects of this compound is its ability to block the potent stimulatory effect of exogenous kisspeptin on LH secretion. plos.orgnih.gov In numerous studies across different species, including rats and mice, co-administration of this compound with kisspeptin-10 significantly blunts or completely blocks the expected surge in LH release. tandfonline.complos.orgnih.govresearchgate.netresearchgate.netcabidigitallibrary.orgjneurosci.org This demonstrates that this compound acts as a competitive antagonist at the GPR54 receptor, effectively preventing kisspeptin from exerting its stimulatory action on the GnRH/LH axis. caymanchem.comcabidigitallibrary.org This application has been crucial for confirming the specificity of kisspeptin's action and for quantifying the antagonistic potency of this compound. nih.govresearchgate.net
| Animal Model | Kisspeptin Agonist | Effect of Co-administration with this compound | Reference |
|---|---|---|---|
| Intact Male Rats | Kisspeptin-10 | Significantly blunted the LH secretory response. | nih.govresearchgate.netjneurosci.org |
| Intact Male Mice | Kisspeptin-10 | Completely blocked the kisspeptin-induced rise in LH. | nih.govresearchgate.net |
| Prepubertal Female Rats | Senktide (NKB analog) | Potently blocked the senktide-induced LH pulses. | plos.org |
Attenuation of Basal LH Levels in Specific Physiological States
Effects on Follicle-Stimulating Hormone (FSH) Secretion
The compound this compound (p234), a potent antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), has been instrumental in clarifying the role of the endogenous kisspeptin system in regulating gonadotropin secretion. researchgate.nettubitak.gov.tr While much focus has been on Luteinizing Hormone (LH), studies utilizing p234 have also provided critical insights into the mechanisms governing Follicle-Stimulating Hormone (FSH) secretion, revealing both direct and indirect modes of action.
While the principal action of kisspeptin is on hypothalamic Gonadotropin-Releasing Hormone (GnRH) neurons, evidence suggests a potential direct, albeit more subtle, role at the level of the anterior pituitary. nih.govnih.gov Research using in vitro models has demonstrated that kisspeptin can modulate FSH secretion directly from pituitary cells, and this compound can antagonize this effect. cabidigitallibrary.orgresearchgate.net
A study on cultured anterior pituitary cells from prepubertal ram lambs investigated the direct effects of Kisspeptin-10 on GnRH-induced FSH secretion. cabidigitallibrary.orgresearchgate.net The findings indicated that while lower concentrations of Kisspeptin-10 enhanced FSH release, the highest concentration suppressed it. cabidigitallibrary.orgresearchgate.net Crucially, the concurrent application of this compound abolished the stimulatory action of Kisspeptin-10 on FSH secretion. cabidigitallibrary.orgresearchgate.net This confirms that the observed increase in GnRH-induced FSH secretion was a direct effect of Kisspeptin-10 on the anterior pituitary cells, which could be effectively blocked by the antagonist this compound. cabidigitallibrary.orgresearchgate.net Other research in rat pituitary explants noted that kisspeptin did not affect basal FSH secretion but did slightly enhance GnRH-stimulated FSH release, suggesting the direct pituitary contribution of kisspeptin to FSH regulation is likely minor compared to its hypothalamic effects. oup.com
Table 1: Effect of this compound on GnRH-Induced FSH Secretion in Prepubertal Ram Lamb Pituitary Cells In Vitro
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| GnRH + Kisspeptin-10 (10⁻¹¹-10⁻⁹ M) | Increased FSH secretion compared to control. The most stimulating effect was observed at a concentration of 10⁻⁹ M. | cabidigitallibrary.orgresearchgate.net |
| GnRH + Kisspeptin-10 (10⁻⁸ M) | Suppressed FSH secretion compared to control. | cabidigitallibrary.orgresearchgate.net |
| GnRH + Kisspeptin-10 + this compound (10⁻⁷ M) | The stimulatory action of Kisspeptin-10 on FSH secretion was abolished. A negative correlation was observed between Kisspeptin-10 concentration and FSH secretion under these conditions. | cabidigitallibrary.orgresearchgate.net |
The primary mechanism by which this compound influences FSH secretion is indirect, through its potent antagonism of kisspeptin signaling at the hypothalamic level. nih.gov Kisspeptin is a powerful stimulator of GnRH neurons, and this GnRH release into the portal circulation is the principal driver for the pituitary to secrete both LH and FSH. nih.govnih.govphysiology.org By blocking the kisspeptin receptor on GnRH neurons, this compound effectively interrupts this entire cascade. nih.gov
Studies in female rats have shown that central administration of this compound can prevent the preovulatory surge of FSH, a critical event for ovulation. oup.commdpi.com This blockade demonstrates an indirect effect on FSH, as the preovulatory gonadotropin surge is triggered by a surge in GnRH, which is in turn driven by endogenous kisspeptin. oup.com When administered to pubertal female rats, this compound not only delayed puberty but also prevented the preovulatory FSH surge and blunted the gonadotropin response to exogenous Kisspeptin-10. researchgate.netmdpi.com Therefore, the interruption of the GnRH pathway by this compound is a key investigative application for understanding the hierarchical control of FSH secretion. frontiersin.org
Direct Modulation of FSH Secretion from Anterior Pituitary Cells
Delineating the Neuroendocrine Control of Puberty
Kisspeptin signaling is recognized as an indispensable factor for the onset of puberty. frontiersin.orgnih.gov The use of this compound in animal models has been pivotal in providing direct evidence for the necessity of endogenous kisspeptin signaling for normal pubertal timing. mdpi.com
A consistent finding across multiple studies is that the administration of this compound to peripubertal female animals effectively delays the onset of puberty. nih.govmdpi.com This is typically measured by a delay in the day of vaginal opening (VO) in rodents, a key external marker of puberty. oup.complos.org
Table 2: Experimental Induction of Delayed Puberty with this compound in Animal Models
| Animal Model | Administration Method | Key Findings | Reference |
|---|---|---|---|
| Female Rats | Continuous intracerebroventricular (i.c.v.) infusion | Delayed vaginal opening; decreased uterine and ovarian weights. | oup.com |
| Female Rats | Micro-infusion into the posterodorsal medial amygdala (MePD) | Delayed day of vaginal opening and first estrus. | plos.org |
| Female Rats | Central administration | Delayed vaginal opening significantly. | bioscientifica.com |
| Female Monkeys (Rhesus) | Infusion into the medial basal hypothalamus | Suppressed pulsatile GnRH release. | tubitak.gov.troup.com |
To further confirm the specific antagonistic action of this compound on the pubertal process, researchers have demonstrated its ability to reverse puberty advancement caused by exogenous kisspeptin administration. bioscientifica.combioscientifica.com In experiments where prepubertal female rats were treated with Kisspeptin-10, the onset of puberty was significantly advanced. bioscientifica.combioscientifica.com However, when this compound was co-administered with Kisspeptin-10, this advancement was prevented. bioscientifica.combioscientifica.com This provides direct evidence that this compound acts as a true antagonist at the kisspeptin receptor to modulate pubertal timing and is not acting through a separate, non-specific inhibitory pathway. bioscientifica.com
The transition from the juvenile to the adult reproductive state involves significant changes in the sensitivity of the neuroendocrine axis. Studies using this compound have helped to probe these developmental shifts. Research in female rhesus monkeys, a primate model with reproductive physiology similar to humans, has been particularly insightful. oup.comfrontiersin.org
Table 3: Developmental Sensitivity to this compound Antagonism in Female Rhesus Monkeys
| Developmental Stage | Effect of this compound Administration | Implication | Reference |
|---|---|---|---|
| Prepubertal | Significantly suppressed GnRH release compared to vehicle. | Endogenous kisspeptin signaling is active and contributes to GnRH secretion even before puberty. | oup.com |
| Pubertal | Significantly suppressed GnRH release compared to vehicle. | Kisspeptin signaling remains critical for driving GnRH release after puberty has initiated. | oup.com |
Compound Reference Table
Reversal of Kisspeptin-Induced Pubertal Advancement
Sex-Specific and Age-Dependent Modulatory Effects within the HPG Axis
The role of the kisspeptin signaling system as a master regulator of the Hypothalamic-Pituitary-Gonadal (HPG) axis is well-established. nih.govmdpi.com The use of antagonists like this compound (also known as p234) has been instrumental in dissecting the nuanced, and often sex- and age-dependent, functions of endogenous kisspeptin in regulating reproductive processes. nih.gov Research using this compound has revealed that the necessity and impact of kisspeptin signaling on the HPG axis vary significantly between males and females and across different life stages, from pubertal onset to adulthood.
In females, this compound has been shown to be a potent inhibitor of pubertal development. In studies using female rats, the central administration of this compound resulted in a significant delay in the vaginal opening, a key marker of puberty. mdpi.comlifescienceproduction.co.uk This demonstrates a critical role for endogenous kisspeptin signaling in initiating female puberty. physiology.org Furthermore, in pubertal female rhesus monkeys, infusion of this compound into the stalk-median eminence promptly suppressed the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). nih.gov Research focused on specific brain regions has also shown that blocking kisspeptin receptors in the medial amygdala of young female rats with this compound delayed the onset of puberty and disrupted the regularity of estrous cycles. thieme-connect.com
In males, the effects of this compound also highlight a crucial role for kisspeptin in maintaining HPG axis function, particularly in the context of steroid feedback. In intact adult male rats, this compound did not significantly alter basal Luteinizing Hormone (LH) levels on its own. nih.govresearchgate.net However, it effectively blunted the LH surge typically induced by the administration of kisspeptin-10. nih.govresearchgate.net This suggests that while basal gonadotropin secretion in intact males may not be acutely dependent on kisspeptin drive, this pathway is essential for mediating stimulatory signals. A more pronounced effect is observed in the absence of gonadal steroids. In castrated male rats and mice, which exhibit elevated LH levels due to the loss of testosterone's negative feedback, administration of this compound significantly inhibited the high levels of LH. nih.govresearchgate.net This finding strongly suggests that kisspeptin neurons are a key mediator of the negative feedback effect of sex steroids on gonadotropin secretion in males. nih.gov
The following table summarizes key research findings on the sex- and age-specific effects of this compound.
| Research Model | Experimental Condition | Effect of this compound | Key Finding | Citations |
| Pubertal Female Rats | Central Administration | Delayed vaginal opening. | Endogenous kisspeptin is essential for the normal timing of female puberty. | mdpi.comlifescienceproduction.co.ukbioscientifica.com |
| Pubertal Female Rhesus Monkeys | Stalk-Median Eminence Infusion | Suppressed pulsatile GnRH release. | Kisspeptin signaling is required for driving GnRH pulses during puberty. | nih.gov |
| Intact Adult Male Rats | Central Administration | No effect on basal LH; blocked kisspeptin-10-induced LH surge. | Kisspeptin pathway mediates stimulatory inputs to the HPG axis. | nih.govresearchgate.net |
| Castrated Adult Male Rats & Mice | Central Administration | Inhibited the post-castration rise in LH. | Kisspeptin signaling is a critical component of steroid negative feedback on gonadotropin release. | nih.govresearchgate.net |
| Young Female Rats | Intra-Amygdala Administration | Delayed pubertal onset and disrupted estrous cyclicity. | Regional kisspeptin signaling outside the hypothalamus is important for reproductive function. | thieme-connect.com |
Interaction with Other Neuropeptidergic Systems (e.g., RFamide-related peptides)
The neuroendocrine regulation of reproduction is not governed by a single neuropeptide but rather by a complex interplay of various signaling systems. Kisspeptin itself is a member of the RFamide peptide family, which are characterized by a common arginine-phenylalanine-amide motif at their C-terminus. e-enm.orgnih.gov This shared structural feature hints at the potential for functional interactions and crosstalk between kisspeptin and other RFamide peptides. e-enm.org this compound has been a valuable pharmacological tool for investigating these interactions, particularly with the RFamide-related peptide (RFRP) system.
One of the most well-studied interactions is between the kisspeptin system and the RFRP-3 system (also known as Gonadotropin-Inhibitory Hormone or GnIH in avian species). These two systems often exert opposing effects on the HPG axis, with kisspeptin being primarily stimulatory and RFRP-3 being inhibitory. nih.gov
A key study in female rats directly investigated the interplay between these pathways using this compound and RF9, a compound described as an RFamide-related peptide antagonist that paradoxically exhibits stimulatory effects on the reproductive axis. bioscientifica.com In this study, administration of RF9 alone advanced the onset of puberty and significantly elevated circulating LH levels, effects that were similar to those of kisspeptin administration. bioscientifica.com However, when RF9 was co-administered with this compound, the precocious puberty was prevented, and the stimulatory effect on LH was significantly attenuated. bioscientifica.com This suggests that the stimulatory actions of RF9 on the reproductive axis are not mediated by a separate, independent pathway but rather are dependent on signaling through the kisspeptin receptor, GPR54. bioscientifica.com
These findings indicate that other neuropeptidergic systems, such as the RFRP system, may converge upon or act through the kisspeptin signaling pathway to modulate HPG axis function. The ability of this compound to block the effects of an agent acting on a related but distinct peptide system underscores the central, gatekeeping role of kisspeptin neurons in integrating various signals to control reproduction. bioscientifica.com
The table below details the findings from the investigation into the interaction between RF9 and the kisspeptin system using this compound.
| Treatment Group | Effect on Puberty Onset (Vaginal Opening) | Effect on Luteinizing Hormone (LH) Levels | Conclusion | Citations |
| Vehicle (Control) | Normal Timing | Baseline | - | bioscientifica.com |
| This compound alone | Delayed | No significant change | Confirms inhibitory role of blocking endogenous kisspeptin. | bioscientifica.com |
| RF9 alone | Advanced | Significantly Elevated | RF9 has a stimulatory effect on the HPG axis. | bioscientifica.com |
| RF9 + this compound | Normalized (similar to control) | Significantly Decreased (compared to RF9 alone) | The stimulatory effects of RF9 on reproductive function are mediated via the kisspeptin receptor (GPR54). | bioscientifica.com |
Exploration of Kisspeptin 234 in Peripheral Physiological Systems
Reproductive System Beyond Hypothalamic-Pituitary Axis
While kisspeptin's primary function is the central regulation of the reproductive axis, evidence demonstrates a direct role for kisspeptin (B8261505) signaling in peripheral reproductive tissues. oup.comdergipark.org.tr The use of the antagonist Kisspeptin 234 has been instrumental in confirming these localized actions. oup.commdpi.com
The presence of both kisspeptin and its receptor, KISS1R, on human spermatozoa suggests a direct regulatory role for this system in male fertility at the gamete level. oup.comcapes.gov.brnih.gov this compound has been pivotal in demonstrating the functional significance of this local signaling. oup.commdpi.comcapes.gov.br
Research indicates that kisspeptin directly influences key parameters of sperm function. Studies have shown that kisspeptin can modulate sperm motility and induce a state of transient hyperactivation, which is a crucial step for fertilization. oup.comcapes.gov.br The direct involvement of the KISS1R in this process is confirmed by experiments where the application of this compound blocks these kisspeptin-induced effects on sperm motility and hyperactivation. oup.commdpi.comcapes.gov.brfrontiersin.org This inhibitory action underscores the importance of local kisspeptin signaling in preparing sperm for successful fertilization. mdpi.com
The functional consequence of blocking local kisspeptin signaling in sperm has been evaluated through in vitro fertilization (IVF) studies. Treatment of mouse spermatozoa with the antagonist this compound resulted in a decrease in IVF rates. oup.comresearchgate.net This finding strongly suggests that endogenous kisspeptin signaling is involved in the fertilization process itself and is necessary for the sperm to successfully fertilize an oocyte. researchgate.netfrontiersin.orgfrontiersin.org The ability of this compound to impair the fertilizing capacity of sperm highlights a critical peripheral role for the kisspeptin system in mammalian reproduction. oup.commdpi.com
This compound has been used to investigate the role of endogenous kisspeptin signaling in female reproductive organ development and function. Studies involving the administration of this compound to female rats have provided direct evidence of its impact on ovarian and uterine physiology. oup.commdpi.comphysiology.org
| Treatment Group | Observed Effect on Puberty Timing | Effect on Uterine Weight | Effect on Ovarian Weight | Reference |
|---|---|---|---|---|
| This compound | Delayed | Decreased | Decreased | oup.commdpi.comphysiology.orgbioscientifica.com |
| Vehicle (Control) | Normal | Normal | Normal | oup.comphysiology.org |
Direct Effects on Male Gamete Function
Modulation of Sperm Motility
Investigation of Non-Reproductive Roles of Kisspeptin
Beyond reproduction, the kisspeptin system is expressed in various peripheral tissues, including the pancreas, suggesting its involvement in other physiological processes like metabolic regulation. oup.commdpi.com
The role of kisspeptin in regulating insulin (B600854) secretion and glucose balance has been a subject of increasing interest. nih.gov The placenta produces high levels of kisspeptin during pregnancy, suggesting it may play a role in the metabolic adaptations required to maintain maternal glucose homeostasis. nih.gov
To investigate the local action of endogenous kisspeptin on pancreatic function, studies have utilized this compound in pregnant mice. The chronic administration of this antagonist was found to impair glucose tolerance, particularly in late pregnancy (day 16). nih.govresearchgate.net This was associated with a significant reduction in glucose-stimulated insulin secretion, while having no effect on basal insulin levels or insulin resistance. nih.govresearchgate.net These results indicate that placental-derived kisspeptin acts directly on pancreatic β-cells to enhance insulin secretion, helping the maternal system adapt to the insulin resistance of pregnancy. By blocking this local signaling with this compound, the study revealed a physiological role for the peripheral kisspeptin system in maintaining glucose homeostasis during gestation. nih.govresearchgate.net
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Glucose Tolerance | Significantly Impaired | nih.govresearchgate.net |
| Glucose-Stimulated Insulin Secretion | Significantly Reduced | nih.govresearchgate.net |
| Fasting Plasma Insulin | No Significant Effect | nih.govresearchgate.net |
| Insulin Resistance | No Detectable Effect | nih.gov |
Cardiovascular System Modulation (mechanistic studies where this compound is used to inhibit Kisspeptin's effects)
This compound (also referred to as P234), a potent antagonist of the kisspeptin receptor (KISS1R), serves as a critical research tool for elucidating the endogenous roles of the kisspeptin signaling system in cardiovascular physiology and pathophysiology. tocris.comiscabiochemicals.com By selectively blocking the action of native kisspeptins, studies using this compound have uncovered potential protective mechanisms of the kisspeptin system in the heart, particularly in the context of chronic kidney disease (CKD)-associated cardiovascular complications. nih.govnih.gov
A key area of investigation has been uremic cardiomyopathy, a condition characterized by left ventricular hypertrophy, fibrosis, and diastolic dysfunction that is common in patients with CKD. nih.govnih.gov In a rat model of CKD induced by 5/6 nephrectomy, administration of this compound was used to probe the function of the downregulated KISS1R observed in this disease state. nih.govnih.gov The results demonstrated that blockade of KISS1R by this compound hastened the development and progression of uremic cardiomyopathy. nih.govnih.gov This suggests that the endogenous kisspeptin system exerts a cardioprotective effect, which is unveiled when its receptor is inhibited by this compound.
Mechanistically, the study found that rats with CKD treated with a higher dose of this compound exhibited more severe interstitial fibrosis compared to untreated CKD rats. nih.gov This pathological change was accompanied by the overexpression of several key genes associated with cardiac remodeling and fibrosis. nih.gov The administration of the antagonist led to the activation of the transforming growth factor-beta (TGF-β)-mediated fibrotic pathways. nih.govnih.gov This was evidenced by the upregulation of genes such as Ctgf (connective tissue growth factor), Tgfb (transforming growth factor-beta), and Col3a1 (collagen type III alpha 1). nih.gov Furthermore, this compound treatment increased the expression of Mmp9 (matrix metalloproteinase-9), a protein involved in tissue remodeling, and Nppa (natriuretic peptide A), a marker of cardiac stretch and stress. nih.gov Genes associated with apoptosis, or programmed cell death, such as Bax and Casp7, were also overexpressed. nih.gov These findings collectively indicate that inhibiting kisspeptin signaling with this compound removes a protective brake, thereby accelerating adverse cardiac remodeling and fibrosis in the context of uremic cardiomyopathy. nih.govnih.gov
Table 1: Effects of this compound on Molecular Markers in a Rat Model of Uremic Cardiomyopathy
| Marker Category | Gene/Protein | Observed Effect of this compound Administration | Implied Role of Endogenous Kisspeptin | Source |
|---|---|---|---|---|
| Fibrosis | Ctgf, Tgfb, Col3a1 | Upregulation | Anti-fibrotic | nih.gov |
| Tissue Remodeling | Mmp9 | Upregulation | Regulation of extracellular matrix | nih.gov |
| Cardiac Stress | Nppa | Upregulation | Attenuation of cardiac stress | nih.gov |
| Apoptosis | Bax, Casp7 | Upregulation | Anti-apoptotic | nih.gov |
Role in Metastasis Suppression Mechanisms (as a tool to study Kisspeptin's antimetastatic properties)
The KISS1 gene was originally identified as a metastasis suppressor in melanoma, and its protein products, kisspeptins, are known to inhibit cancer metastasis in various tumor types. mdpi.comfrontiersin.orgjcancer.org this compound (KP234) is an invaluable antagonist used in mechanistic studies to confirm and dissect the pathways through which kisspeptin exerts its anti-metastatic effects. nih.govoup.com By blocking the KISS1R, this compound can reverse the suppressive effects of kisspeptin, thereby clarifying the specific signaling cascades involved. nih.govoup.com
Research in endometrial cancer has effectively utilized this compound to demonstrate the role of the kisspeptin system in inhibiting cancer cell migration and invasion. nih.govoup.com In studies using human endometrial cancer cell lines, treatment with the kisspeptin agonist (Kisspeptin-10) suppressed cell migration and invasion. nih.govoup.com Conversely, challenging the cells with this compound not only reversed this suppression but actively promoted the migration and invasion of the cancer cells. nih.gov
The molecular mechanisms underlying these effects were elucidated by examining key signaling pathways known to regulate cell motility. Treatment with this compound was found to increase the phosphorylation (activation) of Focal Adhesion Kinase (FAK), Src, and Extracellular signal-regulated kinase 1/2 (ERK1/2) in endometrial cancer cells. nih.govoup.comresearchgate.net This signaling cascade is a well-established driver of cancer progression and metastasis. The activation of the FAK/Src/ERK1/2 pathway by this compound led to a significant increase in the expression and proteolytic activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). nih.govoup.com These MMPs are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion and the formation of metastases. frontiersin.org Therefore, by using this compound to block the KISS1R, researchers have demonstrated that endogenous kisspeptin signaling suppresses metastasis by inhibiting the FAK/Src/ERK1/2 pathway and subsequent MMP-2/9 expression and activity. nih.govoup.com
Table 2: Mechanistic Effects of this compound in Endometrial Cancer Cells
| Cellular Process | Signaling Molecule | Effect of this compound Treatment | Inferred Role of Kisspeptin | Source |
|---|---|---|---|---|
| Cell Migration | - | Increased | Inhibition | nih.gov |
| Cell Invasion | - | Increased | Inhibition | nih.gov |
| Signal Transduction | Phospho-FAK | Increased | Inhibition | nih.govoup.comresearchgate.net |
| Signal Transduction | Phospho-Src | Increased | Inhibition | nih.govoup.comresearchgate.net |
| Signal Transduction | Phospho-ERK1/2 | Increased | Inhibition | nih.govoup.comresearchgate.net |
| Extracellular Matrix Degradation | MMP-2 Expression & Activity | Increased | Inhibition | nih.govoup.com |
| Extracellular Matrix Degradation | MMP-9 Expression & Activity | Increased | Inhibition | nih.govoup.com |
Methodological Considerations and Research Paradigms Utilizing Kisspeptin 234
In Vitro Assay Systems for Antagonist Characterization
In vitro systems provide a controlled environment to directly assess the interaction of Kisspeptin (B8261505) 234 with the kisspeptin receptor and its subsequent cellular effects. These assays are fundamental for determining the potency and specificity of its antagonist activity.
Recombinant Cell Line-Based Assays (e.g., CHO, CHEM1 cells)
Recombinant cell lines, such as Chinese Hamster Ovary (CHO) and CHEM1 cells, are widely used tools in the study of Kisspeptin 234. These cells are genetically engineered to stably express the human kisspeptin receptor (KISS1R/GPR54), making them ideal for characterizing the antagonist's effects on receptor signaling. nih.govresearchgate.net
One common method involves measuring the inhibition of kisspeptin-10-stimulated inositol (B14025) phosphate (B84403) (IP) production. nih.gov For instance, in CHO cells expressing human GPR54, this compound has been shown to be a potent inhibitor of IP release stimulated by kisspeptin-10 (B1632629). nih.gov Another key signaling pathway investigated is the mobilization of intracellular calcium (Ca2+). Studies using CHEM1 cells stably expressing human GPR54 have demonstrated that while kisspeptin-10 induces a clear Ca2+ response, co-administration with this compound can be used to assess its ability to block this effect. nih.govresearchgate.netnih.gov However, some studies have reported that under certain conditions, this compound did not prevent or lower the kisspeptin-10-induced Ca2+ response in CHEM1 cells. nih.govresearchgate.netnih.govresearchgate.net
The table below summarizes findings from studies utilizing recombinant cell lines to characterize this compound.
| Cell Line | Assay | Key Findings |
| CHO | Inositol Phosphate (IP) Production | This compound potently inhibits kisspeptin-10-stimulated IP release. nih.gov |
| CHO | Cell Migration | This compound abolishes the inhibitory effect of kisspeptin on cell migration. google.com |
| CHEM1-GPR54 | Intracellular Calcium (Ca2+) Mobilization | Kisspeptin-10 induces a Ca2+ response; the antagonistic effect of this compound is evaluated by its ability to inhibit this response. nih.govresearchgate.netnih.gov Some studies found p234 did not prevent the KP-10 induced Ca2+ response. nih.govresearchgate.netresearchgate.net |
| COS7 | Receptor Activation | Used to screen potential kisspeptin antagonists by their ability to inactivate striped bass Kiss1 and Kiss2 receptors. oup.com |
Primary Neuron Culture Electrophysiology
Primary neuron cultures offer a more physiologically relevant system to study the effects of this compound on neuronal activity. These studies often involve electrophysiological recordings to measure changes in neuronal firing and membrane potential.
A key focus of this research has been on gonadotropin-releasing hormone (GnRH) neurons, which are the primary targets of kisspeptin in the regulation of reproduction. nih.govnih.gov Studies using acutely prepared brain slices from mice have shown that this compound can effectively block the excitatory effects of kisspeptin-10 on the firing activity of GnRH neurons. jneurosci.orgresearchgate.netnih.gov Pre-treatment with this compound was found to inhibit the increased firing rate of GnRH neurons induced by kisspeptin-10. jneurosci.orgresearchgate.net
Research has also extended to other neuronal populations. For example, in studies of pro-opiomelanocortin (POMC) neurons, which are involved in regulating energy balance, this compound was shown to attenuate the excitatory effects of kisspeptin. nih.govjneurosci.orgjneurosci.org Interestingly, in some instances, this compound alone was observed to inhibit the firing of POMC cells, suggesting a potential tonic activity of the kisspeptin receptor in these neurons. jneurosci.org Furthermore, investigations in primary cultured neurons from the rat hippocampus have explored the impact of this compound on kisspeptin-induced changes in intracellular calcium levels. researchgate.net
The following table details research findings from electrophysiological studies on primary neuron cultures.
| Neuron Type | Preparation | Key Findings |
| GnRH Neurons | Acutely prepared brain slices (mouse) | This compound blocks kisspeptin-10-stimulated increases in GnRH neuron firing activity. jneurosci.orgresearchgate.netnih.gov |
| POMC Neurons | Hypothalamic slices (mouse) | This compound attenuates the excitatory actions of kisspeptin on POMC neurons. nih.govjneurosci.orgjneurosci.org |
| Hippocampal Neurons | Primary cultured neurons (rat) | Used to investigate the inhibition of kisspeptin-evoked intracellular calcium transients by this compound. researchgate.net |
In Vivo Animal Models for Physiological Studies
In vivo animal models are indispensable for understanding the physiological consequences of this compound administration in a whole-organism context. These studies have been conducted in a range of species, providing valuable insights into the role of the kisspeptin signaling system in various physiological processes.
Rodent Models (Rats, Mice)
Rodent models, particularly rats and mice, have been extensively used to investigate the in vivo effects of this compound. These studies have largely focused on the reproductive axis.
In female rats, administration of this compound has been shown to delay pubertal onset, as indicated by delayed vaginal opening and decreased uterine and ovarian weights. researchgate.netmdpi.com It also prevents the preovulatory luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges. mdpi.com In male rats, this compound has been demonstrated to inhibit the rise in LH stimulated by kisspeptin-10 and to reduce the post-castration increase in LH levels. nih.govjneurosci.org
Similarly, in mice, this compound has been shown to block the LH increase induced by kisspeptin-10. nih.govjneurosci.org In castrated male mice, it effectively inhibits the elevated LH levels. nih.govjneurosci.orgresearchgate.net Beyond reproduction, studies in mice have also used this compound to investigate the role of kisspeptin in other areas, such as its effects on anxiety-related behaviors and cognitive function. physiology.org
The table below summarizes key findings from rodent studies involving this compound.
| Species | Sex | Experimental Context | Key Findings |
| Rat | Female | Pubertal development | Delayed vaginal opening, decreased uterine and ovarian weights, prevented preovulatory LH and FSH surges. researchgate.netmdpi.comijbm.org |
| Rat | Male | Intact | Inhibited kisspeptin-10-stimulated LH secretion. nih.govjneurosci.org |
| Rat | Male | Castrated | Reduced the post-castration rise in LH levels. nih.govjneurosci.org |
| Mouse | Male | Intact | Blocked kisspeptin-induced rise in LH. nih.govjneurosci.org |
| Mouse | Male | Castrated | Inhibited the post-castration rise in LH levels. nih.govjneurosci.orgresearchgate.net |
| Mouse | N/A | In vitro fertilization | Treatment of sperm with this compound decreased in vitro fertilization rates. oup.com |
Non-Human Primate Models (Rhesus Monkeys)
Non-human primates, such as the rhesus monkey, provide a model that is more closely related to humans for studying the effects of this compound. Research in these animals has provided crucial evidence for the role of endogenous kisspeptin in regulating GnRH secretion.
In pubertal female rhesus monkeys, direct administration of this compound into the stalk-median eminence region of the hypothalamus was found to promptly suppress pulsatile GnRH secretion. jneurosci.orgresearchgate.net This finding provides direct evidence that kisspeptin signaling is a prerequisite for pulsatile GnRH release. jneurosci.orgresearchgate.net In other studies, this compound has been used to investigate the interplay between kisspeptin and other neuropeptides, such as neurokinin B (NKB), in the control of GnRH release during puberty. nih.govnih.govfrontiersin.org For example, in pubertal female monkeys, the GnRH release induced by an NKB agonist was blocked by this compound, suggesting a reciprocal signaling mechanism between kisspeptin and NKB neurons. nih.govfrontiersin.org In adult male rhesus monkeys, peripheral administration of this compound was found to moderately reduce the testosterone (B1683101) response to kisspeptin but did not affect basal testosterone levels. tubitak.gov.tr
The following table highlights research findings from studies using rhesus monkeys.
| Sex | Pubertal Status | Experimental Approach | Key Findings |
| Female | Pubertal | Infusion into stalk-median eminence | Suppressed pulsatile GnRH release. jneurosci.orgijbm.orgresearchgate.net |
| Female | Pubertal | Co-infusion with NKB agonist | Blocked senktide-induced GnRH release. nih.govfrontiersin.org |
| Male | Pubertal | Co-infusion with NKB agonist | Blocked senktide-induced GnRH release. nih.gov |
| Male | Adult | Peripheral administration | Moderately reduced testosterone response to kisspeptin; no effect on basal testosterone. tubitak.gov.tr |
Large Animal Models (Lambs, Dogs)
Large animal models, including lambs and dogs, have also been utilized to study the effects of this compound, although the findings have sometimes differed from those in rodents and primates.
In ovariectomized sheep (ewes), administration of this compound has been shown to markedly reduce LH pulses, which is consistent with the inhibition of GnRH neuron firing observed in mice. researchgate.netnih.gov This effect appeared to be specific to gonadotropins, as the antagonist had no effect on prolactin or cortisol secretion. researchgate.net
In contrast, studies in female dogs have yielded different results. In one study, this compound, along with other kisspeptin analogs, showed no antagonistic effects either in vitro on CHEM1 cells or in vivo on basal and kisspeptin-stimulated plasma LH concentrations in female dogs. nih.govresearchgate.netnih.gov This highlights potential species-specific differences in the pharmacology of kisspeptin antagonists. nih.gov
The table below summarizes the findings from studies in large animal models.
| Species | Sex/Condition | Key Findings |
| Sheep (Lambs) | Ovariectomized Ewes | Markedly reduced LH pulses. researchgate.netnih.gov No effect on prolactin or cortisol secretion. researchgate.net |
| Dog | Anestrous Females | No antagonistic effect on basal or kisspeptin-stimulated plasma LH concentrations. nih.govresearchgate.netnih.gov |
Experimental Administration Routes and Methodologies (e.g., Intracerebroventricular, Peripheral Infusion)
The investigation of this compound (p234), a potent kisspeptin receptor antagonist, has employed various administration routes to elucidate the physiological roles of the endogenous kisspeptin system. iscabiochemicals.commdpi.com The choice of administration route is critical, as it determines the primary site of action, either centrally within the brain or peripherally in other body tissues.
Intracerebroventricular (ICV) Administration: A primary method for studying the central effects of this compound is through direct administration into the cerebral ventricles. physiology.org This route bypasses the blood-brain barrier, ensuring the compound reaches its target neurons within the hypothalamus and other brain regions. oup.com
Methodologies for ICV administration include:
Acute Bolus Injections: Single or repeated injections of this compound are used to observe immediate effects on neuroendocrine pathways. jneurosci.orgnih.gov For instance, studies in male rats have utilized repeated ICV injections to assess the antagonist's effect on both basal and kisspeptin-10-stimulated Luteinizing Hormone (LH) secretion. jneurosci.orgnih.gov
Continuous Infusion: To study the effects of sustained receptor blockade, osmotic minipumps connected to an ICV cannula are implanted. oup.comoup.com This methodology has been crucial in demonstrating the role of kisspeptin signaling in the timing of puberty and the generation of preovulatory gonadotropin surges in female rats. oup.come-jarb.org
Microdialysis: This technique allows for the localized administration of this compound into specific hypothalamic regions, such as the stalk-median eminence in rhesus monkeys, while simultaneously collecting dialysate to measure the release of substances like Gonadotropin-Releasing Hormone (GnRH). jneurosci.orgoup.com
Peripheral Administration: Peripheral administration routes, such as intravenous (i.v.) or intraperitoneal (i.p.) injections, are used to investigate the systemic effects of this compound or to assess its ability to cross the blood-brain barrier. physiology.org
Methodologies for peripheral administration include:
Systemic Injections: Studies have administered this compound peripherally to determine its influence on circulating hormones. In adult male rhesus monkeys, peripheral administration was used to assess its effect on testosterone and adiponectin levels.
Administration of Modified Antagonists: To enhance central nervous system penetration after peripheral administration, modified versions of the antagonist, such as p271 (a penetratin-tagged version of p234), have been developed and used. oup.comnih.gov Systemic (i.p.) administration of this tagged antagonist has been shown to effectively blunt the gonadotropin release induced by both central and peripheral administration of kisspeptin-10 in rats. oup.comoup.com
Quantitative Assessment of Endocrine and Cellular Responses
The antagonistic properties of this compound are quantified by measuring its impact on a range of endocrine and cellular activities. These assessments provide direct evidence of its ability to block the action of endogenous or exogenously administered kisspeptins.
Endocrine Responses: The primary focus of endocrine assessment has been on the hypothalamic-pituitary-gonadal (HPG) axis.
Hormone Assays: Blood samples are typically collected serially following the administration of this compound. nih.gov The concentrations of various hormones are then measured using sensitive immunoassays like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). nih.govbrieflands.com Key endocrine responses measured include the inhibition of:
Luteinizing Hormone (LH) Secretion: A hallmark of this compound's action is its ability to prevent the rise in LH induced by kisspeptin-10. jneurosci.orgnih.gov It also reduces the amplitude of LH pulses in ewes and can inhibit the post-castration rise in LH in male rodents. jneurosci.org
Follicle-Stimulating Hormone (FSH) Secretion: Central infusion of this compound has been shown to block the preovulatory surge of FSH in female rats. oup.comoup.com
Testosterone Secretion: In male rats, the co-administration of this compound with kisspeptin-10 significantly attenuates the expected rise in plasma testosterone. brieflands.comnih.govphypha.ir
Prolactin and Cortisol: Studies in ewes have shown that while this compound infusion reduces LH levels, it has no significant effect on the concentrations of prolactin or cortisol. jneurosci.org
Table 1: Summary of Endocrine Responses to this compound Administration
| Species | Administration Route | Measured Hormone | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Rat (Male) | Intracerebroventricular (ICV) | Luteinizing Hormone (LH) | Inhibited kisspeptin-10-induced LH secretion. | jneurosci.orgnih.gov |
| Rat (Male) | Intracerebroventricular (ICV) | Testosterone | Attenuated kisspeptin-10-induced testosterone increase. | brieflands.comnih.gov |
| Rat (Female) | Intracerebroventricular (ICV) Infusion | LH and FSH | Prevented the preovulatory surge. | oup.comoup.com |
| Rat (Female) | Intracerebroventricular (ICV) Infusion | Puberty Onset | Delayed vaginal opening. | iscabiochemicals.comoup.come-jarb.org |
| Mouse (Male) | Intracerebroventricular (ICV) | Luteinizing Hormone (LH) | Inhibited post-castration rise in LH. | jneurosci.org |
| Sheep (Ewe) | Intracerebroventricular (ICV) Infusion | Luteinizing Hormone (LH) | Reduced LH pulse amplitude. | jneurosci.org |
| Rhesus Monkey (Female) | Microdialysis into Stalk-Median Eminence | Gonadotropin-Releasing Hormone (GnRH) | Suppressed pulsatile GnRH secretion. | jneurosci.orgoup.com |
Cellular Responses: In vitro and ex vivo studies are essential for dissecting the specific cellular mechanisms blocked by this compound.
Second Messenger Assays: this compound's antagonistic activity was first characterized by its ability to inhibit kisspeptin-10-stimulated inositol phosphate (IP) release in Chinese hamster ovarian (CHO) cells that stably express the human kisspeptin receptor (GPR54). iscabiochemicals.comnih.gov
Electrophysiological Recordings: Targeted extracellular recordings in brain slices from transgenic mice have been used to demonstrate that this compound inhibits the firing of GnRH neurons that is typically stimulated by kisspeptin-10. nih.govnih.gov
Calcium Flux Assays: The effect of this compound on intracellular calcium (Ca2+) mobilization, another key signaling event downstream of GPR54 activation, is also assessed. However, some studies have reported a lack of antagonistic activity in certain cell lines, such as CHEM1 cells, using this assay. nih.gov
Cell Migration and Invasion Assays: In the context of cancer research, this compound has been shown to stimulate cell invasion in human endometrial cancer cell lines, counteracting the inhibitory effect of kisspeptin-10. oup.com This effect was linked to the activation of FAK, Src, and ERK1/2 signaling pathways and increased expression of MMP-2/9. oup.com
Table 2: Summary of Cellular Responses to this compound
| Assay Type | Cell/Tissue Model | Measured Response | Observed Effect of this compound | Reference(s) |
|---|---|---|---|---|
| Second Messenger Assay | CHO cells expressing human GPR54 | Inositol Phosphate (IP) Release | Potent inhibition of kisspeptin-10-stimulated IP release. | iscabiochemicals.comnih.gov |
| Electrophysiology | Mouse GnRH neurons (brain slices) | Neuronal Firing Activity | Inhibition of kisspeptin-10-stimulated firing. | nih.govnih.gov |
| Microdialysis | Rhesus Monkey Hypothalamus | GnRH Release | Suppression of GnRH release. | jneurosci.orgoup.com |
| Calcium Flux Assay | CHEM1 cells expressing human GPR54 | Intracellular Ca2+ Response | No inhibition of kisspeptin-10-induced Ca2+ response. | nih.gov |
| Cell Invasion Assay | Human Endometrial Cancer Cell Lines | Cell Invasion | Stimulation of cell invasion. | oup.com |
Comparative Analysis and Future Directions in Kisspeptin 234 Research
Comparative Antagonistic Potency and Specificity with Other Kisspeptin (B8261505) Receptor Modulators
Kisspeptin 234 (also known as p234) is a potent antagonist of the kisspeptin receptor (KISS1R, also GPR54). medchemexpress.com It is an analog of kisspeptin-10 (B1632629) (KP-10), the C-terminal decapeptide of kisspeptin that retains biological activity. mdpi.comiscabiochemicals.com The antagonistic properties of this compound were achieved through systematic amino acid substitutions of KP-10. journalononcology.orgresearchgate.net Specifically, the modifications include the substitution of L-Leucine at position 8 with D-Tryptophan, L-Serine at position 5 with Glycine, and L-Tyrosine at position 1 with D-Alanine. mdpi.comresearchgate.net These alterations allow the peptide to bind to the kisspeptin receptor without activating the downstream signaling pathways. researchgate.net
In vitro studies using Chinese hamster ovary (CHO) cells stably expressing the human KISS1R demonstrated that this compound potently inhibits KP-10-stimulated inositol (B14025) phosphate (B84403) release with an IC50 value of 7 nM. iscabiochemicals.comlifescienceproduction.co.ukrndsystems.com Another study reported an IC50 of 10 nM for the inhibition of KP-stimulated calcium release. journalononcology.org This makes it one of the most effective peptide-based antagonists developed to date. journalononcology.org For comparison, other peptide antagonists such as P-273 showed a lower binding affinity than KP-10, and P-230 displayed weak peptide-induced IP inhibition. journalononcology.org
The specificity of this compound for the KISS1R is a critical aspect of its utility as a research tool. While primarily characterized as a KISS1R antagonist, the potential for off-target effects is an important consideration. For instance, kisspeptin itself has been shown to bind to and activate neuropeptide FF (NPFF) receptors NPFF1R and NPFFR2. nih.gov However, studies investigating the neuroprotective effects of kisspeptin against amyloid-β toxicity found that the effects were not blocked by this compound, suggesting a mechanism independent of KISS1R. nih.gov In the teleost, Morone saxatilis, this compound was found to antagonize both Kiss1 and Kiss2 activation of Kiss1r, highlighting its broad utility across different kisspeptin systems. oup.com
| Compound | Target Receptor | Activity | IC50 (nM) | Key Features |
| This compound (p234) | KISS1R | Antagonist | 7 - 10 | Potent peptide antagonist, inhibits GnRH/LH pulses. mdpi.comiscabiochemicals.comjournalononcology.orglifescienceproduction.co.ukrndsystems.com |
| P-271 | KISS1R | Antagonist | - | A kisspeptin antagonist. nih.gov |
| P-354 | KISS1R | Antagonist | - | A kisspeptin antagonist. nih.gov |
| P-356 | KISS1R | Antagonist | - | A kisspeptin antagonist. nih.gov |
| TAK-448 | KISS1R | Agonist | - | Promising agonistic activity in humans. nih.gov |
| TAK-683 | KISS1R | Agonist | - | A kisspeptin analog with agonistic activity. nih.gov |
| Compound 15a | KISS1R | Antagonist | 1000 | Small molecule antagonist, potentially orally active. researchgate.net |
Advanced Structural-Activity Relationship Studies and Rational Drug Design Principles
The development of this compound is a prime example of successful rational drug design based on detailed structure-activity relationship (SAR) studies. The initial efforts to create a KISS1R antagonist focused on modifying the native KP-10 sequence. Systematic substitutions of amino acids in KP-10 were crucial in elucidating the pharmacophore required for antagonism. journalononcology.orgresearchgate.net
The key modifications that confer antagonistic activity to this compound are:
Substitution of Tyr1 with D-Ala1 : This modification at the N-terminus was found to be critical for antagonism. Replacing Tyr1 with D-Tyr1 (in Peptide 230) was a step towards this, but the D-Ala1 substitution in this compound proved more effective. researchgate.net
Substitution of Ser5 with Gly5 : This change in the middle of the peptide chain contributes to the antagonistic properties. mdpi.comresearchgate.net
Substitution of Leu8 with D-Trp8 : This substitution is a cornerstone of this compound's antagonistic function. mdpi.comresearchgate.net
These SAR studies have also identified the five essential amino acid residues in KP-10 involved in receptor binding: Asn2, Trp3, Phe6, Arg9, and Phe10. journalononcology.org This knowledge allows for targeted modifications to separate the binding and activation domains of the ligand, a fundamental principle in rational drug design.
Further advancements in this area have led to the design of novel KISS1R agonists with improved properties. For example, the introduction of a 1,4-disubstituted 1,2,3-triazole as a proteolysis-resistant amide mimic and a serum albumin-binding motif in KP-10 analogs resulted in triazololipopeptides with prolonged agonistic activity. nih.gov These agonists are highly potent and selective for KISS1R over the related NPFF1R. nih.gov Such strategies, informed by the foundational work on antagonists like this compound, represent the future of designing kisspeptin-based therapeutics.
Novel Research Avenues for Dissecting Kisspeptin Signaling Pathways with this compound as a Probe
This compound has proven to be an invaluable pharmacological tool for dissecting the complex roles of kisspeptin signaling in various physiological processes. Its ability to selectively block KISS1R allows researchers to investigate the specific contributions of this pathway in a given biological context.
One major area of research facilitated by this compound is the neuroendocrine control of reproduction. It has been used to demonstrate that kisspeptin signaling is essential for gonadotropin-releasing hormone (GnRH) neuronal firing and subsequent luteinizing hormone (LH) pulses. mdpi.com For instance, administration of this compound can delay puberty and prevent the preovulatory LH and FSH surges in female rats. mdpi.com It has also been used to show that the effects of neurokinin B (NKB) on GnRH release are mediated through kisspeptin neurons in pubertal female monkeys. oup.com
Beyond the reproductive axis, this compound is helping to uncover the roles of kisspeptin in other systems:
Metabolism and Energy Balance : Studies have shown that this compound can reverse the effects of kisspeptin on food intake and body weight, suggesting a role for kisspeptin signaling in metabolic regulation. bioscientifica.com
Cancer Biology : In the context of triple-negative breast cancer (TNBC), this compound has been used to show that inhibiting KISS1R signaling can attenuate tumorigenesis. journalononcology.org It has also been shown to reduce chemotherapeutic drug desensitization and efflux. journalononcology.org
Cognitive Function : The cognitive benefits of kisspeptin, such as enhanced memory retention, are abolished by this compound, indicating that these effects are mediated through KISS1R within the hippocampus. physiology.org
Cardiovascular System : Recent research has used this compound to investigate the role of the kisspeptin system in conditions like uremic cardiomyopathy. iscabiochemicals.com
The use of this compound as a probe allows for the precise interrogation of KISS1R-dependent pathways, helping to distinguish them from other potential signaling mechanisms that kisspeptin might engage, such as NPFF receptors. nih.gov
Identification of Unresolved Questions and Conceptual Advancements Facilitated by this compound Studies.
The application of this compound in various experimental models has not only answered many questions but has also brought new ones to the forefront, driving conceptual advancements in the field.
Unresolved Questions:
Peripheral vs. Central Roles : While the central role of kisspeptin in reproduction is well-established, its peripheral functions, such as in the testes and ovaries, are less understood. mdpi.com this compound can be a critical tool in differentiating the direct effects of kisspeptin on these organs from its central actions.
Species-Specific Differences : The effects of kisspeptin and its antagonists can vary between species. For example, different kisspeptin peptides and concentrations are effective in humans versus rodents. mdpi.com Further studies using this compound in a wider range of species are needed to clarify these differences.
Mechanism of GnRH Pulse Generation : A major unresolved question is precisely how kisspeptin acts within the median eminence to cause pulsatile GnRH release. oup.com While this compound has confirmed the importance of kisspeptin signaling in this process, the exact downstream mechanisms and the interplay with other neurotransmitters remain to be fully elucidated. oup.com
KISS1R-Independent Mechanisms : In some instances, the effects of kisspeptin are not blocked by this compound, pointing to the existence of KISS1R-independent signaling pathways. nih.govresearchgate.net Identifying these alternative receptors and their physiological relevance is a key area for future research.
Therapeutic Potential and Limitations : While this compound is a powerful research tool, its peptide nature limits its oral bioavailability. The development of small-molecule antagonists with similar potency and specificity is a significant challenge and a crucial step for potential clinical applications. researchgate.net
Conceptual Advancements:
The use of this compound has been instrumental in solidifying the concept of the KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons as the central pulse generator for GnRH secretion. nih.gov By selectively blocking the kisspeptin component of this system, researchers have been able to parse out the individual contributions of these neuropeptides.
Furthermore, studies with this compound have expanded our understanding of kisspeptin's role beyond reproduction, establishing it as a pleiotropic neuropeptide involved in a wide array of physiological processes. This has shifted the conceptual framework from viewing kisspeptin solely as a reproductive hormone to a more holistic regulator of homeostasis.
Q & A
Q. What experimental methodologies are used to validate Kisspeptin 234’s antagonist activity at the KISS1 receptor?
- Methodological Answer : this compound’s antagonist activity is typically confirmed via competitive binding assays using radiolabeled kisspeptin-10 and cell lines expressing recombinant KISS1R. In vitro inositol phosphate (IP) accumulation assays are employed to quantify receptor antagonism, where this compound inhibits kisspeptin-10-induced IP production . Dose-response curves (IC₅₀ calculations) and Schild regression analysis are critical for determining potency and specificity.
Q. What biochemical pathways are modulated by this compound in reproductive biology studies?
- Methodological Answer : this compound primarily disrupts the hypothalamic-pituitary-gonadal (HPG) axis by antagonizing KISS1R on GnRH neurons, thereby suppressing GnRH secretion. Researchers should measure downstream effects using ELISA-based quantification of LH/FSH levels in serum or in situ hybridization for GnRH mRNA in hypothalamic tissue . Pathway-specific inhibitors (e.g., TGF-β blockers) may be used to dissect secondary signaling cascades.
Q. How should this compound be prepared and stored to ensure stability in laboratory experiments?
- Methodological Answer : Reconstitute lyophilized this compound in ultrapure water (≥4.44 mg/mL) using ultrasonic agitation to prevent aggregation. Aliquot and store at -20°C to avoid freeze-thaw degradation. Avoid organic solvents (DMSO, ethanol) unless explicitly validated for solubility in specific assays .
Q. What in vivo models are appropriate for studying this compound’s effects on reproductive function?
- Methodological Answer : Use gonadectomized rodent models to eliminate endogenous hormone interference. For example, subcutaneous osmotic pumps delivering this compound (dose range: 1–10 nmol/h) can be employed to assess GnRH suppression. Validate outcomes via qPCR for Kiss1r expression and immunohistochemistry for GnRH neuron activity .
Q. How is this compound’s purity and structural identity verified in experimental batches?
- Methodological Answer : Perform reverse-phase HPLC with a C18 column (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight (1295.4 g/mol). Sequence validation via Edman degradation or tandem MS/MS is recommended for structural integrity checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on fibrosis across different disease models?
- Methodological Answer : Conduct tissue-specific transcriptomic profiling (e.g., RNA-seq) in uremic cardiomyopathy vs. cancer-associated fibrosis models to identify context-dependent pathways. Use conditional KISS1R knockout mice to isolate receptor-mediated effects from off-target actions. Meta-analysis of dose-response relationships across studies can clarify inconsistencies .
Q. What experimental designs are optimal for investigating this compound’s dual role in TGF-β activation and GnRH suppression?
- Methodological Answer : Employ time-course experiments with parallel measurement of TGF-β1 (via ELISA) and GnRH (via push-pull cannulation in live animals). Use phospho-Smad2/3 immunoblotting to map TGF-β pathway activation. Co-administration with TGF-β receptor inhibitors (e.g., SB431542) can dissect crosstalk mechanisms .
Q. How should researchers address variability in this compound’s pharmacokinetics across species?
- Methodological Answer : Perform allometric scaling using plasma half-life data from rodents, primates, and in vitro liver microsome assays to predict human pharmacokinetics. Receptor homology modeling can identify species-specific binding affinities, while cerebrospinal fluid (CSF) sampling quantifies blood-brain barrier penetration .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on apoptosis-related genes (e.g., Bax/Bcl2)?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. For gene expression data (qPCR/RNA-seq), apply Benjamini-Hochberg correction to mitigate false discovery rates. Cluster analysis (e.g., hierarchical clustering) can identify co-regulated apoptotic pathways .
Q. How can researchers validate this compound’s specificity for KISS1R in systems with overlapping G-protein-coupled receptor (GPCR) pathways?
- Methodological Answer :
Utilize β-arrestin recruitment assays (e.g., BRET-based) to confirm KISS1R-specific signaling. CRISPR-Cas9-mediated receptor knockout in cell lines or cross-antagonism studies with other GPCR antagonists (e.g., neurokinin B receptor blockers) can isolate target effects .
Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tabulating molecular properties (e.g., CAS 1145998-81-7, solubility) and citing primary sources .
- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approvals and detailed euthanasia protocols .
- Advanced Tools : Leverage PubChem (CID: 1295.4 g/mol) for structural data and STRING-db for pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
